4-Chloroloratadine

Description

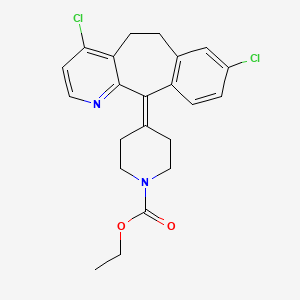

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Cl2N2O2/c1-2-28-22(27)26-11-8-14(9-12-26)20-17-6-4-16(23)13-15(17)3-5-18-19(24)7-10-25-21(18)20/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTMYBFPXGPIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)Cl)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168019 | |

| Record name | 4-Chloroloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165739-83-3 | |

| Record name | 4-Chloroloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165739833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K330Z55R0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroloratadine

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. 4-Chloroloratadine is recognized as a specified impurity of Loratadine, a widely used second-generation antihistamine.[1][2][3] A thorough understanding of the physicochemical properties of such impurities is not merely an academic exercise; it is a critical requirement for the development of robust analytical methods, effective purification strategies, and stable formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides detailed, field-proven protocols for the characterization of this specific molecule. By grounding our discussion in authoritative data and validated methodologies, we aim to equip scientists with the knowledge necessary to confidently identify, quantify, and manage this compound in their research and quality control workflows.

Section 1: Chemical Identity and Structure

The unique physicochemical behavior of this compound is a direct consequence of its molecular structure. It is a derivative of Loratadine, distinguished by an additional chlorine atom on the pyridine ring. This substitution alters the molecule's electronic distribution, polarity, and steric profile, thereby influencing its solubility, basicity, and chromatographic behavior.

| Parameter | Data | Source(s) |

| IUPAC Name | ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [3][6][7] |

| Synonyms | 4-Chloro Loratadine, Loratadine EP Impurity C, Loratadine USP Related Compound G | [2][3][8] |

| CAS Number | 165739-83-3 | [2][8] |

| Molecular Formula | C₂₂H₂₂Cl₂N₂O₂ | [6][8] |

| Molecular Weight | 417.33 g/mol | [2][6][8] |

| InChIKey | LOTMYBFPXGPIDD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)N1CCC(=C2C3=CC=C(Cl)C=C3CCC4=C(Cl)C=CN=C42)CC1 | [7] |

Section 2: Physicochemical Properties Data Summary

The following table summarizes the key physicochemical parameters of this compound. These values are foundational for predicting the compound's behavior in various environments, from biological systems to analytical instrumentation.

| Property | Value | Comments / Significance | Source(s) |

| Appearance | White to Pale Yellow Solid | Essential for visual inspection and raw material identification. | [2] |

| Melting Point | >56 °C (decomposes) | Indicates thermal lability. The decomposition suggests that techniques like Gas Chromatography may require derivatization. | [2][9] |

| Boiling Point | 553.2 ± 50.0 °C (Predicted) | A theoretical value that underscores the compound's low volatility. | [2] |

| Aqueous Solubility | Insoluble (2.1 x 10⁻³ g/L) at 25 °C | Low aqueous solubility is a critical factor for bioavailability and formulation. It dictates the choice of solvents for analysis and processing. | [1] |

| Organic Solubility | Soluble in Methanol, DMSO; Slightly soluble in Acetone, Chloroform. | Guides solvent selection for analytical methods (e.g., HPLC mobile phase) and purification processes. | [2][8] |

| pKa | 2.83 ± 0.20 (Predicted) | The low predicted pKa suggests the pyridine nitrogen is weakly basic. This value is crucial for developing pH-dependent extraction and chromatographic separation methods. | [1][2] |

Section 3: Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for determining the critical physicochemical properties of this compound. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

A. Solubility Determination via Shake-Flask Method

Expertise & Experience: The shake-flask method (OECD Guideline 105) is the gold standard for determining the aqueous solubility of sparingly soluble compounds like this compound. Its simplicity and reliability provide a definitive value for water solubility, which is a cornerstone for pre-formulation studies. The key to this experiment is ensuring that equilibrium is truly reached and that the analytical method used for quantification is sufficiently sensitive and validated.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound solid to a glass flask containing a known volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath, typically at 25 °C. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solute. A preliminary kinetics study is recommended to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the excess solid, use centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Trustworthiness: This protocol is self-validating by confirming the presence of undissolved solid at the end of the experiment, which guarantees that saturation was achieved. The use of a validated HPLC method for quantification ensures the accuracy and specificity of the measurement.

Caption: Shake-Flask Solubility Determination Workflow.

B. pKa Determination by Potentiometric Titration

Expertise & Experience: Potentiometric titration is a robust method for determining the pKa of ionizable compounds. For a weakly basic compound like this compound (predicted pKa ~2.83), this involves titrating a solution of the compound's conjugate acid with a strong base. The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point provides a direct measure of the pKa. The choice of solvent is critical, as the compound is poorly water-soluble. A co-solvent system (e.g., water-methanol) is often necessary.

Detailed Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., 50:50 methanol:water). Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen atom.

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (25 °C) and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Replication: Perform the titration at least three times to ensure the precision of the pKa value.

Trustworthiness: The protocol's reliability is ensured by the use of a calibrated pH meter and standardized titrants. Analyzing the derivative of the titration curve provides an unbiased method for determining the equivalence point, leading to a more accurate pKa value.

Caption: Potentiometric Titration Workflow for pKa.

Section 4: Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment are inseparable from modern drug development. A combination of chromatographic and spectroscopic techniques provides an unambiguous fingerprint of this compound.

A. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for impurity profiling in the pharmaceutical industry.[10] For this compound, a reversed-phase HPLC method is most appropriate, given its moderate polarity. The key to a successful method is achieving baseline separation from Loratadine and any other related substances. The method described below is a representative starting point, which must be validated for its intended use according to ICH guidelines.

Representative Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: SymmetryShield™ RP8 or equivalent C8 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, Methanol:Phosphate Buffer (pH 7.0) (65:35 v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 244 nm.[10]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 0.1 mg/mL.

Trustworthiness: Method validation, including specificity, linearity, accuracy, precision, and limit of quantification (LOQ), is essential. The ability of the method to separate this compound from its parent compound, Loratadine, is the ultimate test of its specificity and utility for quality control.

B. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides definitive confirmation of molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for molecules like this compound, as it minimizes fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺. High-resolution MS (HRMS) can further confirm the elemental composition.

Expected Results:

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source in positive ion mode.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: The molecular weight is 417.33. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The monoisotopic mass is for C₂₂H₂₃Cl₂N₂O₂⁺. The major peaks expected are:

-

[M+H]⁺: ~417.11 (for ³⁵Cl, ³⁵Cl)

-

[M+H+2]⁺: ~419.11 (for ³⁵Cl, ³⁷Cl)

-

[M+H+4]⁺: ~421.11 (for ³⁷Cl, ³⁷Cl)

-

-

The relative intensity of these peaks (approximately 9:6:1) is a definitive signature for a molecule containing two chlorine atoms.

C. Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a molecular fingerprint that can be used for identification and to confirm the presence of key structural features.

Expected Characteristic Absorption Bands:

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2980 cm⁻¹: Aliphatic C-H stretch (from piperidine and ethyl groups).

-

~1700 cm⁻¹: C=O stretch (strong) from the ethyl carbamate group.

-

~1550-1600 cm⁻¹: Aromatic C=C ring stretching.

-

~1230 cm⁻¹: C-O stretch from the ester group.

-

~1000-1100 cm⁻¹: C-N stretch.

-

~750-850 cm⁻¹: C-Cl stretch and aromatic C-H out-of-plane bending.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. While an actual spectrum is required for full assignment, the expected chemical shifts and splitting patterns can be predicted based on the known structure.[11][12]

Predicted ¹H NMR Signals:

-

~7.0-8.5 ppm: Multiple signals corresponding to the protons on the two aromatic rings.

-

~4.1 ppm (quartet): -O-CH₂ -CH₃ protons of the ethyl ester.

-

~2.5-3.8 ppm: Complex, overlapping multiplets for the protons of the piperidine ring and the dihydro-benzo-cyclohepta ring system.

-

~1.2 ppm (triplet): -O-CH₂-CH₃ protons of the ethyl ester.

Predicted ¹³C NMR Signals:

-

~155 ppm: C=O of the carbamate.

-

~120-150 ppm: Multiple signals for the aromatic and vinylidene carbons.

-

~61 ppm: -O-C H₂-CH₃ of the ethyl ester.

-

~25-45 ppm: Signals for the aliphatic carbons of the piperidine and cyclohepta rings.

-

~14 ppm: -O-CH₂-C H₃ of the ethyl ester.

Conclusion

The physicochemical properties of this compound—its solid-state nature, poor aqueous solubility, weak basicity, and distinct spectroscopic profile—define its behavior and dictate the strategies required for its analysis and control. The experimental protocols and data presented in this guide offer a robust framework for scientists engaged in the development of Loratadine-based pharmaceuticals. A comprehensive characterization of impurities is not a procedural formality but a scientific necessity that underpins the quality, safety, and regulatory success of any drug product. By applying these principles and methodologies, researchers can ensure that their analytical methods are fit-for-purpose and that their products meet the highest standards of purity and performance.

References

- 1. Page loading... [guidechem.com]

- 2. 4-chloro-loratadine | 165739-83-3 [chemicalbook.com]

- 3. dcchemicals.com [dcchemicals.com]

- 4. Desloratadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. 4-Chloro Loratadine | CAS 165739-83-3 | LGC Standards [lgcstandards.com]

- 8. allmpus.com [allmpus.com]

- 9. 4-chloro-loratadine price,buy 4-chloro-loratadine - chemicalbook [chemicalbook.com]

- 10. dspace.ceu.es [dspace.ceu.es]

- 11. lehigh.edu [lehigh.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Desloratadine (4-Chloroloratadine Active Metabolite)

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

This technical guide provides a comprehensive examination of the in vitro mechanism of action of Desloratadine, the principal active metabolite of Loratadine. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this third-generation antihistamine.

A point of clarification on nomenclature is essential. The query specified "4-Chloroloratadine," which, in chemical supplier databases, refers to ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, a dichlorinated impurity of Loratadine[3][4][5]. However, the vast body of pharmacological and mechanistic research focuses on Desloratadine (8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine), the highly active and clinically relevant metabolite to which Loratadine is rapidly converted in vivo[1][2][6]. This guide will therefore focus exclusively on the well-documented in vitro activities of Desloratadine, as this is central to understanding the therapeutic effect.

Our exploration moves beyond simple receptor antagonism to dissect the compound's molecular interactions, its influence on cellular signaling cascades, and its broader anti-inflammatory properties observed in preclinical models. The included protocols are presented not merely as instructions, but as self-validating experimental systems, reflecting the rigor required in modern drug discovery.

Part 1: Primary Mechanism of Action: High-Affinity Histamine H1 Receptor Inverse Agonism

The cornerstone of Desloratadine's activity is its potent and highly selective interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily[1][7]. Unlike first-generation antihistamines, Desloratadine exhibits minimal crossover activity on other receptors, such as muscarinic acetylcholine receptors, which is the causal reason for its favorable side-effect profile[8][9].

Receptor Binding Profile and Selectivity

In vitro radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor. These studies have consistently demonstrated that Desloratadine binds to the H1 receptor with exceptionally high affinity. Notably, it is significantly more potent than its parent drug, Loratadine, and shows superior binding affinity compared to many other second-generation antihistamines[7][8][10].

The causality behind developing metabolites like Desloratadine as standalone drugs lies in achieving a more potent and cleaner pharmacological profile. By bypassing the first-pass metabolism of the parent drug, a more consistent therapeutic effect can be achieved[6].

Data Presentation: Comparative H1 Receptor Binding Affinities

The table below summarizes key binding affinity data from in vitro studies, providing a quantitative comparison between Desloratadine and other relevant antihistamines. The dissociation constant (Kᵢ) represents the concentration of the drug required to occupy 50% of the receptors, with a lower value indicating higher affinity. The pKᵢ is the negative logarithm of the Kᵢ value.

| Compound | Receptor | Kᵢ (nM) | pKᵢ | Source(s) |

| Desloratadine | Human H1 | ~0.8 - 1.5 | 9.1 - 10.0 | [10][11] |

| Rupatadine | Human H1 | ~4.0 | 8.4 | [11] |

| Loratadine | Human H1 | ~25 - 50 | 7.3 - 7.6 | [10][12] |

| Cetirizine | Human H1 | ~30 | 7.5 | [12][13] |

| Fexofenadine | Human H1 | ~100 | 7.0 | [12][13] |

Inverse Agonism at the H1 Receptor

Modern pharmacological understanding has refined the classification of H1-antihistamines from simple neutral antagonists to inverse agonists [9]. H1 receptors possess a degree of constitutive (basal) activity even in the absence of histamine.

-

Neutral Antagonists merely block the binding of an agonist (histamine) but have no effect on the receptor's basal activity.

-

Inverse Agonists bind preferentially to the inactive conformational state of the receptor. This action actively reduces the receptor's basal signaling, providing a more comprehensive blockade of the histamine-driven allergic response.

Desloratadine functions as an inverse agonist, stabilizing the H1 receptor in its inactive state. This is a critical mechanistic detail that explains its high efficacy in suppressing allergic symptoms.

Mandatory Visualization: H1 Receptor Signaling & Desloratadine Inhibition

Caption: Desloratadine acts as an inverse agonist, blocking H1 receptor signaling.

Part 2: Anti-Inflammatory Mechanisms Beyond H1-Blockade

A compelling body of in vitro evidence demonstrates that Desloratadine possesses anti-inflammatory properties that are distinct from its H1-receptor antagonism. These effects are typically observed at concentrations achievable in clinical settings and contribute to its overall therapeutic efficacy. The causal logic for investigating these properties is that allergic conditions are not solely driven by histamine; a cascade of other inflammatory mediators and cells is involved. A drug that can modulate this broader cascade offers a significant therapeutic advantage.

-

Inhibition of Mediator Release: In vitro studies using human mast cells and basophils have shown that Desloratadine can inhibit the antigen-induced release of a wide array of pre-formed and newly synthesized inflammatory mediators. This includes not only histamine but also tryptase, leukotriene C4 (LTC4), prostaglandin D2 (PGD2), and key cytokines such as IL-4, IL-6, IL-8, and IL-13[14]. This action suggests an interference with the cellular degranulation process and inflammatory signaling pathways, possibly by modulating intracellular calcium fluxes[15].

-

Downregulation of Adhesion Molecules: The migration of inflammatory cells into tissues is dependent on the expression of adhesion molecules on the vascular endothelium and epithelium. Desloratadine has been demonstrated to inhibit the expression of intracellular adhesion molecule-1 (ICAM-1) on human nasal epithelial cells[16]. By reducing the expression of ICAM-1, Desloratadine can limit the infiltration of inflammatory cells, thereby dampening the allergic inflammatory response. This effect may be linked to its ability to inhibit the activation of the transcription factor NF-κB.

Part 3: In Vitro Experimental Protocols

The following protocols are foundational for characterizing the in vitro mechanism of action of any H1-antihistamine. They are designed as self-validating systems with requisite controls to ensure data integrity.

Experimental Protocol 1: H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Desloratadine for the human histamine H1 receptor.

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand with known affinity for the H1 receptor (e.g., [³H]mepyramine) is incubated with a source of H1 receptors (e.g., membranes from CHO cells stably expressing the hH1R). The ability of increasing concentrations of the unlabeled test compound (Desloratadine) to displace the radioligand is measured. The IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined and converted to the Kᵢ value.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human H1 receptor gene.

-

Harvest cells, wash with ice-cold PBS, and centrifuge.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Add assay buffer, [³H]mepyramine (e.g., at a final concentration of 1 nM), and cell membranes (e.g., 20-40 µg protein).

-

Non-Specific Binding (NSB): Add assay buffer, [³H]mepyramine, a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine) to saturate all specific binding sites, and cell membranes. This is a critical control to measure background signal.

-

Competitive Binding: Add assay buffer, [³H]mepyramine, cell membranes, and serial dilutions of Desloratadine (e.g., from 0.01 nM to 1 µM).

-

-

Incubation: Incubate the plates for 60-90 minutes at 25°C to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of Desloratadine.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

-

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity (Ki).

Part 4: Selectivity and Off-Target Profile

A defining feature of a third-generation antihistamine is its high selectivity, which is the molecular basis for its safety and tolerability.

-

Receptor Selectivity: In vitro screening panels against a broad range of GPCRs, ion channels, and enzymes have confirmed that Desloratadine is highly selective for the H1 receptor. At clinically relevant concentrations, it shows negligible affinity for adrenergic, dopaminergic, serotonergic, and, most importantly, muscarinic receptors. This lack of affinity for muscarinic receptors explains the absence of anticholinergic side effects (e.g., dry mouth, blurred vision) common with first-generation antihistamines[8].

-

CNS Penetration and Efflux: Desloratadine is a substrate for P-glycoprotein, an efflux transporter highly expressed at the blood-brain barrier. While some reports differ on its significance[7][14], this mechanism is thought to actively pump the drug out of the central nervous system, contributing to its non-sedating properties. In vivo PET imaging studies with the parent drug, Loratadine, show very low H1 receptor occupancy in the brain at therapeutic doses, supporting these in vitro findings[17].

-

Metabolic Interactions: In vitro studies using human liver microsomes have shown that Desloratadine does not significantly inhibit major cytochrome P450 (CYP) enzymes (such as CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) at therapeutic concentrations[18]. This indicates a low potential for drug-drug interactions. One specific interaction noted is that Desloratadine can act as a relatively selective in vitro inhibitor of the UDP-glucuronosyltransferase enzyme UGT2B10[18].

Conclusion

The in vitro mechanism of action of Desloratadine is multifaceted and robustly characterized. Its primary therapeutic effect is driven by its function as a potent, highly selective, and long-acting inverse agonist at the peripheral histamine H1 receptor. This foundational activity is complemented by a significant suite of anti-inflammatory properties, including the inhibition of mediator release from key immune cells and the downregulation of cellular adhesion molecules. This dual mechanism provides a comprehensive blockade of the allergic cascade. Its high selectivity and low potential for off-target effects, confirmed by extensive in vitro profiling, establish its clean pharmacological profile and provide a clear mechanistic basis for its clinical efficacy and safety.

References

- 1. medicine.com [medicine.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-chloro-loratadine | Sigma-Aldrich [sigmaaldrich.com]

- 4. dcchemicals.com [dcchemicals.com]

- 5. 4-Chloro Loratadine | CAS 165739-83-3 | LGC Standards [lgcstandards.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. H1 antagonist - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. researchgate.net [researchgate.net]

- 14. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro inhibition, by loratadine and descarboxyethoxyloratadine, of histamine release from human basophils, and of histamine release and intracellular calcium fluxes in rat basophilic leukemia cells (RBL-2H3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Second-Generation Antihistamine: A Technical Guide to the Discovery and Development of 4-Chloroloratadine (Desloratadine)

This guide provides a comprehensive technical overview of the discovery, development, and analytical characterization of 4-Chloroloratadine, known more commonly as desloratadine. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this widely used second-generation antihistamine.

From Precursor to Potent Successor: The Genesis of Desloratadine

Desloratadine's story begins with its parent compound, loratadine. The development of desloratadine was a strategic endeavor to create a more potent and refined antihistamine by identifying the active metabolite of loratadine.

The Metabolic Link: Unveiling the Active Moiety

Early pharmacokinetic studies of loratadine revealed that it undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the removal of the ethoxycarbonyl group from the piperidine ring, a reaction primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1] This metabolic process yields 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine, or desloratadine.[4] Subsequent research confirmed that desloratadine is not just a metabolite but is, in fact, the major active metabolite responsible for the antihistaminic effects of loratadine.[4] This pivotal discovery set the stage for the development of desloratadine as a standalone therapeutic agent.

dot graph "Metabolic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Loratadine [label="Loratadine", fillcolor="#F1F3F4"]; Desloratadine [label="Desloratadine\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Hydroxydesloratadine" [label="3-Hydroxydesloratadine\n(Active Metabolite)", fillcolor="#F1F3F4"];

Loratadine -> Desloratadine [label="CYP3A4, CYP2D6\n(Decarboethoxylation)"]; Desloratadine -> "3-Hydroxydesloratadine" [label="Hydroxylation"]; } caption: Metabolic conversion of loratadine to desloratadine.

Synthesis and Purification: From Laboratory to Commercial Scale

The commercial synthesis of desloratadine primarily involves the hydrolysis of loratadine. Various methods have been developed to achieve this transformation efficiently and with high purity.

Chemical Synthesis: The Hydrolysis of Loratadine

The core of desloratadine synthesis is the cleavage of the carbamate group in loratadine. This is typically achieved through alkaline or acidic hydrolysis.

This protocol describes a common laboratory-scale synthesis of desloratadine from loratadine via alkaline hydrolysis.

Materials:

-

Loratadine

-

Ethanol (70%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL three-neck flask, add loratadine (20 g, 0.052 mol), 150 mL of 70% ethanol, and sodium hydroxide (40 g, 1 mol).[5]

-

Heat the mixture to 75°C and maintain the reaction under reflux for 8 hours with continuous stirring.[5]

-

After the reaction is complete, cool the mixture and add 200 mL of water.

-

Extract the aqueous mixture three times with 100 mL of dichloromethane in a separatory funnel.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

-

Recrystallize the crude product from ethyl acetate.

-

Filter the purified crystals and dry under forced air at 50°C for 4 hours to yield desloratadine.[5]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Reaction"; bgcolor="#F1F3F4"; "Start" [label="Loratadine, 70% Ethanol, NaOH"]; "Reaction_Vessel" [label="Three-neck flask"]; "Heating" [label="Heat to 75°C, Reflux for 8h"]; "Start" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Heating"; }

subgraph "cluster_1" { label = "Work-up & Extraction"; bgcolor="#F1F3F4"; "Quenching" [label="Add Water"]; "Extraction" [label="Extract with Dichloromethane (3x)"]; "Drying" [label="Dry organic phase (Anhydrous MgSO4)"]; "Heating" -> "Quenching" [lhead="cluster_1"]; "Quenching" -> "Extraction"; "Extraction" -> "Drying"; }

subgraph "cluster_2" { label = "Purification & Isolation"; bgcolor="#F1F3F4"; "Concentration" [label="Concentrate in vacuo"]; "Recrystallization" [label="Recrystallize from Ethyl Acetate"]; "Isolation" [label="Filter and Dry"]; "Final_Product" [label="Pure Desloratadine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Drying" -> "Concentration" [lhead="cluster_2"]; "Concentration" -> "Recrystallization"; "Recrystallization" -> "Isolation"; "Isolation" -> "Final_Product"; } } caption: Synthesis and purification workflow of desloratadine.

Analytical Characterization: Ensuring Purity and Potency

Robust analytical methods are crucial for the quality control of desloratadine in both bulk drug substance and finished pharmaceutical products. High-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used method for the separation, identification, and quantification of desloratadine.

This protocol provides a validated RP-HPLC method for the analysis of desloratadine tablets.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Phenomenex C18 (250mm x 4.6mm, 5µm particle size).[6]

-

Mobile Phase: Methanol: Water (70:30, v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 242 nm.[6]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of desloratadine reference standard in methanol. From this stock, prepare a series of working standard solutions of known concentrations (e.g., 8-24 µg/mL) by dilution with the mobile phase.[6]

-

Sample Preparation (Tablets): Weigh and finely powder a representative number of desloratadine tablets. Accurately weigh a portion of the powder equivalent to a known amount of desloratadine and transfer it to a volumetric flask. Add methanol, sonicate to dissolve the active ingredient, and then dilute to volume with methanol. Filter the solution to remove excipients. Further dilute an aliquot of the filtrate with the mobile phase to a concentration within the calibration range.[6]

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of desloratadine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

| Parameter | Condition | Source |

| Column | Phenomenex C18 (250mm x 4.6mm, 5µm) | [6] |

| Mobile Phase | Methanol: Water (70:30, v/v) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection | UV at 242 nm | [6] |

| Linearity Range | 8-24 µg/mL | [6] |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of desloratadine, particularly for routine quality control.

This protocol outlines a method for the determination of desloratadine in bulk and tablet dosage forms.

Instrumentation:

-

A double-beam UV-Visible spectrophotometer.

Procedure:

-

Solvent: 0.1 N Hydrochloric Acid (HCl).[7]

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of desloratadine in 0.1 N HCl by scanning a standard solution from 200 to 400 nm. The reported λmax is approximately 280 nm.[7]

-

Standard Curve Preparation: Prepare a series of standard solutions of desloratadine in 0.1 N HCl covering a concentration range of 5-30 µg/mL.[7] Measure the absorbance of each solution at the λmax against a 0.1 N HCl blank. Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Prepare a solution of the desloratadine sample (bulk drug or tablet powder) in 0.1 N HCl at a concentration that falls within the linear range of the standard curve.

-

Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration of desloratadine from the calibration curve.

Pharmacological Evaluation: Demonstrating Antihistaminic Activity

The antihistaminic properties of desloratadine have been extensively characterized through a combination of in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Principle: This assay measures the ability of desloratadine to compete with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the histamine H1 receptor in a preparation of cell membranes expressing the receptor.[8][9]

General Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293T) engineered to express the human histamine H1 receptor.[10]

-

Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of desloratadine.[8][9]

-

Equilibrium and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.[8]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of desloratadine to determine the IC50 value (the concentration of desloratadine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Preclinical studies have shown that desloratadine has a high affinity for the histamine H1 receptor, with pKi values reported to be around 9.1.[10]

This classic pharmacological preparation is used to assess the functional antagonist activity of antihistamines.

Principle: Histamine induces contraction of the smooth muscle of the guinea pig ileum via H1 receptors. An H1 antagonist, such as desloratadine, will inhibit this contraction in a concentration-dependent manner.[11]

Experimental Protocol:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 32°C and aerated with air.[12]

-

Recording: The contractions of the ileum are recorded using an isotonic transducer connected to a data acquisition system.[12]

-

Histamine Dose-Response: A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is then incubated with a known concentration of desloratadine for a specific period.

-

Post-Antagonist Histamine Response: A second histamine concentration-response curve is generated in the presence of desloratadine.

-

Analysis: The rightward shift in the histamine concentration-response curve in the presence of desloratadine is used to quantify its antagonist potency.

dot graph "Guinea_Pig_Ileum_Bioassay" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Isolation" [label="Isolate Guinea Pig Ileum Segment"]; "Mounting" [label="Mount in Organ Bath with Tyrode's Solution"]; "Recording_Setup" [label="Connect to Isotonic Transducer and Recorder"]; "Baseline_Histamine" [label="Establish Baseline Histamine Dose-Response Curve"]; "Incubation" [label="Incubate with Desloratadine"]; "Post_Incubation_Histamine" [label="Generate Histamine Dose-Response Curve in Presence of Desloratadine"]; "Analysis" [label="Analyze Rightward Shift to Determine Potency", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Isolation" -> "Mounting"; "Mounting" -> "Recording_Setup"; "Recording_Setup" -> "Baseline_Histamine"; "Baseline_Histamine" -> "Incubation"; "Incubation" -> "Post_Incubation_Histamine"; "Post_Incubation_Histamine" -> "Analysis"; } caption: Workflow of the guinea pig ileum bioassay for antihistamine activity.

Clinical Development: Establishing Efficacy and Safety

The clinical development program for desloratadine rigorously evaluated its efficacy and safety in the treatment of allergic rhinitis and chronic idiopathic urticaria.

Allergic Rhinitis

Multiple randomized, double-blind, placebo-controlled clinical trials have demonstrated the efficacy of desloratadine in treating both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR).[12][13]

Key Clinical Trial Design Elements:

-

Patient Population: Patients with a history of SAR or PAR and active symptoms at the time of the study.[12][14]

-

Intervention: Typically, a once-daily oral dose of 5 mg desloratadine compared to placebo.[12][13]

-

Primary Efficacy Endpoint: The change from baseline in the Total Symptom Score (TSS), which often includes assessments of nasal symptoms (rhinorrhea, sneezing, nasal itching, and congestion) and non-nasal symptoms (ocular itching, tearing, and redness).[12][13]

-

Key Findings: Desloratadine 5 mg once daily was consistently shown to be significantly more effective than placebo in reducing the total and individual symptom scores of allergic rhinitis.[2][12][13] Symptom relief was often observed after the first dose and was sustained over the treatment period.[12][13]

| Clinical Indication | Key Efficacy Outcome | Magnitude of Effect | Source |

| Seasonal Allergic Rhinitis | Reduction in Total Symptom Score (TSS) | Statistically significant improvement vs. placebo (p<0.01) | [13][15] |

| Perennial Allergic Rhinitis | Reduction in morning-evening instantaneous TSS | Statistically significant improvement vs. placebo (p=0.005) | [12] |

| Allergic Rhinitis | Reduction in Nasal Symptom Score | Standardized Mean Difference vs. placebo: -0.66 | [2] |

Chronic Idiopathic Urticaria (CIU)

Clinical trials have also established the efficacy of desloratadine in the management of CIU, a condition characterized by recurrent hives and itching.[11][16]

Key Clinical Trial Design Elements:

-

Patient Population: Patients with a diagnosis of CIU with active symptoms for at least six weeks.

-

Intervention: Desloratadine 5 mg once daily versus placebo.

-

Primary Efficacy Endpoint: The change from baseline in the severity of pruritus (itching) score.

-

Secondary Endpoints: Reduction in the number and size of hives, and improvement in quality of life measures.[3][11]

-

Key Findings: Desloratadine was significantly superior to placebo in reducing pruritus and the number and size of hives.[11] These improvements were rapid, often seen after the first dose, and were associated with significant improvements in the quality of life of patients.[3][11]

| Clinical Indication | Key Efficacy Outcome | Magnitude of Effect | Source |

| Chronic Idiopathic Urticaria | Reduction in Pruritus Score | Significant improvement vs. placebo from day 1 | |

| Chronic Idiopathic Urticaria | Improvement in Quality of Life (DLQI) | Significant decrease in DLQI score from baseline | [3] |

| Chronic Idiopathic Urticaria | Overall Therapeutic Response | Significantly greater improvement vs. placebo (p<0.001) |

Conclusion

The development of desloratadine exemplifies a successful transition from a metabolic byproduct to a first-line therapeutic agent. Its discovery was rooted in a thorough understanding of the pharmacokinetics of its parent compound, loratadine. The subsequent development program, encompassing robust chemical synthesis, comprehensive analytical characterization, and rigorous preclinical and clinical evaluation, has established desloratadine as a potent, selective, and well-tolerated second-generation antihistamine for the management of allergic rhinitis and chronic idiopathic urticaria. This guide has provided a technical framework for understanding the key scientific and developmental milestones in the history of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of desloratadine in the treatment of allergic rhinitis: a meta-analysis of randomized, double-blind, controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Desloratadine 5 mg once daily improves the quality of life of patients with chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Impact of Desloratadine on Symptoms and Quality of Life in Subjects with Chronic Idiopathic Urticaria: A Multicenter, Practice-based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desloratadine for chronic idiopathic urticaria: a review of clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. catalog.data.gov [catalog.data.gov]

- 14. Portico [access.portico.org]

- 15. | BioWorld [bioworld.com]

- 16. Efficacy and safety of desloratadine in adults with chronic idiopathic urticaria: a randomized, double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vivo Evaluation of 4-Chloroloratadine

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have unintended biological effects, ranging from inactivity to toxicity or even novel therapeutic activity. 4-Chloroloratadine is recognized as a specified impurity of Loratadine, a widely used second-generation antihistamine.[1][2][3] Loratadine is known for its selective peripheral histamine H1 receptor antagonism, providing relief from allergic symptoms without the significant sedative effects of its predecessors.[4][5]

Given the structural similarity to its parent compound, this compound warrants a thorough investigation to characterize its own biological profile. The presence of an additional chlorine atom on the pyridine ring could alter its potency, selectivity, metabolism, and overall safety profile. This guide provides a comprehensive framework for conducting preliminary in vivo studies of this compound. The core objective is to establish an initial understanding of its pharmacokinetic, pharmacodynamic, and toxicological properties, a critical step in risk assessment and drug safety.[6] This document is intended for researchers, scientists, and drug development professionals, offering a logical, evidence-based approach to the preclinical evaluation of a pharmaceutical impurity.

Part 1: Strategic Rationale and Preclinical Hypothesis

The foundational hypothesis for investigating this compound is that its structural analogy to Loratadine may confer similar antihistaminic properties. Loratadine functions by competing with free histamine for binding sites on peripheral H1 receptors.[4][5] This action blocks the cascade of allergic symptoms.[5] Furthermore, some second-generation antihistamines have demonstrated anti-inflammatory effects by inhibiting the release of mediators like histamine and leukotrienes from mast cells.[7][]

Therefore, our investigation will be built around two central questions:

-

Does this compound exhibit H1-antihistaminic activity in vivo?

-

What is its acute safety profile and how does its pharmacokinetic behavior compare to Loratadine?

In vivo testing is indispensable because it provides a holistic view of a compound's behavior within a complex biological system, an environment that in vitro assays cannot fully replicate.[9] It allows for the evaluation of metabolic pathways, potential off-target effects, and the integrated physiological response of a whole organism.[9] The selection of appropriate animal models is crucial; rodents and guinea pigs are well-established models for screening antihistaminic activity and are used extensively in preclinical toxicology.[10]

Overall Preclinical Evaluation Workflow

The logical progression of preliminary in vivo studies is designed to maximize data collection while adhering to ethical principles of animal research. The workflow begins with determining the compound's basic pharmacokinetic profile and acute toxicity, which then informs the dose selection for subsequent efficacy studies.

Caption: High-level workflow for the preliminary in vivo evaluation of this compound.

Part 2: Pharmacokinetic (PK) Profiling

Causality Behind Experimental Choices: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is the first critical step. A preliminary PK study provides essential data on bioavailability, rate of clearance, and exposure levels (AUC). This information is vital for designing subsequent toxicology and efficacy studies, ensuring that doses are both safe and relevant. The rat is a suitable model for this initial study due to the extensive availability of comparative PK data for the parent compound, Loratadine, in this species.[11][12]

Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g.

-

Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for oral (PO) administration and in a saline/solubilizing agent solution for intravenous (IV) administration.

-

Dose Administration:

-

Oral Group: Administer a single dose of 10 mg/kg by oral gavage.

-

IV Group: Administer a single dose of 2 mg/kg via tail vein injection to determine bioavailability.

-

-

Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Place samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuge to separate plasma.

-

Bioanalysis:

-

Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and potential primary metabolites (e.g., a desloratadine analog) in plasma.[12]

-

The method must be validated for linearity, accuracy, precision, and stability.

-

-

Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC(0-t) | Area under the plasma concentration-time curve | Represents total drug exposure over time. |

| t1/2 | Elimination half-life | Determines the dosing interval and time to steady state. |

| CL/F | Apparent total clearance of the drug from plasma | Measures the body's efficiency in eliminating the drug. |

| Vd/F | Apparent volume of distribution | Indicates the extent of drug distribution in tissues. |

| F (%) | Bioavailability (from IV vs. PO data) | Percentage of the oral dose that reaches systemic circulation. |

Part 3: Acute Toxicity Assessment

Causality Behind Experimental Choices: The primary goal of an acute toxicity study is to determine the compound's intrinsic toxicity after a single dose and to identify the maximum tolerated dose (MTD).[6] This study is critical for safety and is a regulatory prerequisite for further testing.[13] The results guide the dose selection for the first efficacy studies, ensuring that the selected doses are pharmacologically active but not overtly toxic. The use of rodents is a standard and validated approach for this type of assessment.

Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

-

Animal Model: Female Swiss Webster mice (chosen for their sensitivity), weighing 18-22g.

-

Acclimatization: Acclimatize animals for at least 5 days before the study.

-

Dosing:

-

Administer a single oral dose of this compound to one animal. A starting dose could be estimated based on in vitro cytotoxicity or data from structurally similar compounds.

-

If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose. Continue this sequential dosing until the criteria for stopping are met (e.g., a number of reversals in outcome).

-

-

Observations:

-

Monitor animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.

-

Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy).

-

Record body weight on Day 0 (pre-dose), Day 7, and Day 14.

-

-

Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible organ abnormalities.

-

Data Analysis: The MTD and an estimate of the LD50 (median lethal dose) are calculated from the dosing sequence and outcomes.

Part 4: Pharmacodynamic (Efficacy) Evaluation

Causality Behind Experimental Choices: Once a safe dose range has been established, the next logical step is to investigate whether this compound has the hypothesized antihistaminic effect. We employ well-characterized in vivo models that directly measure the physiological consequences of H1 receptor blockade.

Model 1: Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic and highly specific model for evaluating H1-antihistamine activity. Guinea pigs are particularly sensitive to histamine, which causes severe bronchospasm.[10] The ability of a test compound to prevent or delay this effect is a direct measure of its efficacy.

Caption: Step-by-step workflow for the histamine-induced bronchoconstriction assay.

-

Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

-

Groups:

-

Group 1: Vehicle control (e.g., saline, PO).

-

Group 2-4: this compound at three different doses (e.g., 1, 5, 10 mg/kg, PO), selected based on toxicity data.

-

Group 5: Positive control (e.g., Loratadine, 5 mg/kg, PO).

-

-

Procedure:

-

Administer the test compound or vehicle 60 minutes before the histamine challenge.

-

Place each animal individually in a transparent chamber connected to a nebulizer.

-

Aerosolize a 0.1% solution of histamine dihydrochloride into the chamber.

-

Record the time (in seconds) from the start of aerosolization to the onset of pre-convulsive dyspnea (PCD), characterized by difficulty breathing and loss of posture.

-

-

Data Analysis: Compare the mean PCD times for the treated groups against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant increase in PCD time indicates protection.

Model 2: Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model evaluates a compound's ability to inhibit an IgE-mediated allergic reaction in the skin, which involves mast cell degranulation and subsequent histamine release.[14] This model is highly relevant to allergic conditions like urticaria.

-

Animal Model: Male Wistar rats (180-220g).

-

Sensitization:

-

Raise anti-ovalbumin (OVA) IgE serum in donor rats or obtain commercially.

-

Inject recipient rats intradermally (i.d.) at shaved sites on their backs with the anti-OVA IgE serum.

-

-

Treatment: 24 hours after sensitization, administer vehicle, this compound (at various doses), or a positive control (e.g., Loratadine) orally.

-

Challenge: 1 hour after treatment, inject a solution of OVA mixed with Evans blue dye intravenously into the rats. The Evans blue dye will extravasate at the site of the allergic reaction.

-

Endpoint: 30 minutes after the challenge, euthanize the animals and dissect the skin at the injection sites.

-

Quantification: Extract the Evans blue dye from the skin tissue using formamide and measure its concentration spectrophotometrically at ~620 nm. The amount of dye is directly proportional to the severity of the allergic reaction.

-

Data Analysis: Calculate the percentage inhibition of dye leakage for each treated group compared to the vehicle control.

Data Presentation: Hypothetical Dose-Response Data

| Treatment Group | Dose (mg/kg, PO) | % Inhibition of Histamine-Induced Response |

| Vehicle Control | - | 0% |

| This compound | 1 | 25% |

| This compound | 5 | 65% |

| This compound | 10 | 85% |

| Loratadine (Positive Control) | 5 | 70% |

Conclusion and Future Directions

This guide outlines a systematic and scientifically-grounded approach for the preliminary in vivo evaluation of this compound. By sequentially assessing its pharmacokinetics, acute toxicity, and pharmacodynamic efficacy, researchers can build a foundational dataset to understand its biological profile.

The outcomes of these studies will determine the path forward. If this compound demonstrates significant antihistaminic activity with a favorable safety profile, further investigation into its mechanism (e.g., receptor binding assays) and more comprehensive sub-chronic toxicity studies would be warranted. Conversely, if it shows toxicity without efficacy, its presence as an impurity would need to be strictly controlled to a safe, non-pharmacological level in the final Loratadine drug product. This structured approach ensures that decisions are driven by robust data, upholding the principles of scientific integrity and patient safety in drug development.

References

- 1. 4-chloro-loratadine | 165739-83-3 [chemicalbook.com]

- 2. dcchemicals.com [dcchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. What is the Mechanism of action of Loratadine?_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. probiocdmo.com [probiocdmo.com]

- 14. Preclinical screening of antiallergics | PPTX [slideshare.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroloratadine

Introduction

4-Chloroloratadine, identified as Loratadine Impurity C, is a critical compound in the pharmaceutical analysis of Loratadine, a widely used second-generation antihistamine.[1][2] As a specified impurity, understanding its physicochemical properties, particularly its solubility and stability, is paramount for drug development professionals. This knowledge directly impacts the control of impurities in the drug substance and final product, ensuring safety, efficacy, and compliance with stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).

This guide provides a comprehensive overview of the available technical data on this compound. It synthesizes information on its solubility in various media and its stability under stress conditions, offering field-proven insights and methodologies for its accurate assessment. The protocols and data presented herein are designed to equip researchers and scientists with the necessary tools to develop robust analytical methods and stable formulations.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic physicochemical characteristics, which govern its behavior in solution and under stress.

| Property | Value | Source(s) |

| Chemical Name | ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [5][6] |

| Synonyms | Loratadine Impurity C, 4-Chloro Loratadine | [1][2] |

| CAS Number | 165739-83-3 | [6][7] |

| Molecular Formula | C22H22Cl2N2O2 | [7][8] |

| Molecular Weight | 417.33 g/mol | [6][7][8] |

| Predicted pKa | 2.83 ± 0.20 | [7] |

Part 1: Solubility Profile of this compound

Solubility is a critical parameter that influences bioavailability, formulation development, and the design of analytical methods. The solubility of an impurity like this compound determines its potential to co-precipitate with the active pharmaceutical ingredient (API) or remain in solution during manufacturing processes.

Aqueous and Organic Solvent Solubility

The solubility of this compound has been characterized in several common solvent systems. As expected from its structural similarity to Loratadine, it exhibits poor aqueous solubility and much higher solubility in organic solvents.[7][9][10]

| Solvent | Solubility | Temperature | Source(s) |

| Water | Insoluble (2.1E-3 g/L) | 25 °C | [7] |

| DMSO | Soluble | Not Specified | [5] |

| Methanol | Soluble | Not Specified | [6] |

The predicted pKa of 2.83 suggests that this compound is a very weak base.[7] Consequently, its aqueous solubility is expected to show some pH-dependence, increasing under highly acidic conditions (pH < 2) due to the protonation of the pyridine nitrogen. This behavior is analogous to its parent compound, Loratadine.[11]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The Shake-Flask method is a gold-standard, straightforward technique for determining the equilibrium solubility of a compound. The causality behind this choice is its ability to ensure the system reaches a true equilibrium between the solid and dissolved states, providing a thermodynamically accurate solubility value.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing the selected solvent (e.g., water, pH-adjusted buffers, organic solvents). The excess solid is critical to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles. This step is crucial to prevent undissolved solid from contaminating the sample for analysis.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration of this compound is determined against a calibration curve prepared from a known standard.

-

Control: A blank solvent sample, processed identically, serves as a negative control to ensure no interfering peaks are present.

Workflow for Solubility Determination

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-chloro-loratadine | 165739-83-3 [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. allmpus.com [allmpus.com]

- 7. Page loading... [guidechem.com]

- 8. dcchemicals.com [dcchemicals.com]

- 9. Loratadine | 79794-75-5 [chemicalbook.com]

- 10. actascientific.com [actascientific.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic analysis of 4-Chloroloratadine (NMR, IR, Mass Spec)

Introduction: The Analytical Imperative for 4-Chloroloratadine

This compound, formally known as Ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, is a recognized impurity of the widely used second-generation antihistamine, Loratadine.[3][4][5] As with any active pharmaceutical ingredient (API), the characterization and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of the spectroscopic techniques employed in the structural elucidation and routine analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For professionals in drug development and quality control, a thorough understanding of the spectroscopic profile of impurities like this compound is not merely a regulatory requirement but a cornerstone of robust pharmaceutical science.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound is the foundation of its spectroscopic signature. A comprehensive analysis of its NMR, IR, and MS data allows for unambiguous identification and quantification.

References

Potential biological targets of 4-Chloroloratadine

An In-Depth Technical Guide to the Elucidation of Potential Biological Targets for 4-Chloroloratadine

Abstract

This compound is recognized primarily as a specified impurity of Loratadine, a widely used second-generation antihistamine.[1][2][3] While the parent compound and its active metabolite, Desloratadine, have been extensively studied, the specific biological interactions of this compound remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential biological targets of this compound. We move beyond a simple literature review to present a strategic, multi-pronged approach, combining predictive computational methods with robust in vitro validation and unbiased proteomic screening. This document serves as a roadmap for the complete target deconvolution of a small molecule, using this compound as a practical case study.

Introduction: The Known and the Unknown

Loratadine and its primary active metabolite, Desloratadine, exert their therapeutic effects through potent and selective inverse agonism of the peripheral Histamine H1 (H₁) receptor.[4][5][6] This action blocks the cascade of allergic symptoms mediated by histamine.[7] Structurally, this compound is a close analog, suggesting that its primary biological target is also likely the H₁ receptor. However, in drug development and safety assessment, assuming the activity profile of an impurity based solely on structural similarity is insufficient. Minor structural modifications can lead to significant changes in target affinity, selectivity, and off-target interactions, potentially resulting in unforeseen pharmacological or toxicological effects.

Therefore, a systematic investigation is required to:

-

Confirm the hypothesized primary target (H₁ receptor).

-

Quantify the binding affinity and functional activity at this target.

-

Discover potential off-target interactions across the broader proteome.

This guide outlines a logical, field-proven workflow to achieve these objectives, emphasizing the causality behind each experimental choice.

Strategic Workflow for Target Identification

The process of target deconvolution should be systematic, moving from broad, predictive methods to highly specific, quantitative validation. Our proposed strategy integrates computational, biochemical, and cell-based approaches to build a comprehensive target profile.

Caption: A strategic workflow for target identification.

Phase 1: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly and cost-effectively generate strong hypotheses about a compound's likely targets.[8] These methods fall into two main categories: ligand-based and structure-based.[9][10]

-

Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological activities.[9] By comparing the 2D or 3D structure of this compound to large databases of compounds with known biological targets (e.g., ChEMBL, PubChem), we can predict its likely interaction partners.

-

Structure-Based Approaches: When a high-resolution 3D structure of a potential target protein is available (such as the crystal structure of the H₁ receptor), molecular docking simulations can predict the binding pose and estimate the binding affinity of this compound within the protein's active site.[9]

| Method | Principle | Application for this compound | Key Advantage |

| Chemical Similarity Search | Compares molecular fingerprints (2D/3D) to databases of known actives.[10] | Identify compounds structurally similar to this compound and analyze their known targets. | Rapid, computationally inexpensive, good for hypothesis generation. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for binding to a specific target. | Build a pharmacophore model from known H₁ antagonists and screen this compound against it. | Provides insight into key chemical features required for activity. |

| Molecular Docking | Simulates the binding of the small molecule into the 3D structure of a target protein.[9] | Dock this compound into the H₁ receptor binding pocket to predict binding mode and score affinity. | Provides structural basis for interaction; useful for lead optimization. |

| Panel Docking | Docks the molecule against a large panel of different protein structures.[11] | Screen this compound against a safety panel of proteins known for adverse effects (e.g., hERG, GPCRs). | Predicts potential off-target liabilities early in the process. |

These in silico results provide a prioritized list of potential targets, with the H₁ receptor expected to rank highest, and a preliminary assessment of potential off-target interactions.

Phase 2: In Vitro Primary Target Validation

With strong computational evidence suggesting the H₁ receptor as the primary target, the next step is empirical validation using in vitro assays. This phase aims to definitively measure the molecule's affinity and functional activity at the receptor.

Biochemical Assays: Measuring Binding Affinity

Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its target receptor, providing a measure of binding affinity (Kᵢ).[12] In a competitive binding assay, a radiolabeled ligand with known high affinity for the H₁ receptor (e.g., [³H]-pyrilamine) is incubated with a membrane preparation expressing the receptor, along with increasing concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand is measured, allowing for the calculation of its IC₅₀, which is then converted to the inhibition constant (Kᵢ).

Cell-Based Assays: Measuring Functional Activity